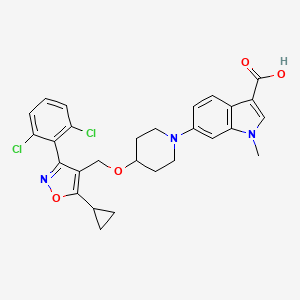
LY2562175
概述
描述
TERN-101 是一种由 Terns Pharmaceuticals 开发的肝脏分布型非胆汁酸法尼醇 X 受体 (FXR) 激动剂。 它主要被研究用于治疗非酒精性脂肪性肝炎 (NASH),这是一种严重的脂肪肝疾病 .
科学研究应用
TERN-101 在各种科学研究应用中显示出前景,特别是在肝脏疾病领域:
非酒精性脂肪性肝炎 (NASH): TERN-101 正在被研究用于治疗 NASH,通过减少肝脏脂肪变性、炎症、气球样变和纤维化.
肝脏炎症和纤维化: 临床试验表明,用 TERN-101 治疗的患者,肝脏炎症和纤维化指标有明显改善.
联合治疗: TERN-101 还正在探索与其他药物(如甲状腺激素受体 β (THR-β) 激动剂)联合使用,以增强其治疗效果.
作用机制
TERN-101 通过激活法尼醇 X 受体 (FXR) 发挥作用,FXR 是一种在肝脏、肠道和肾脏中高度表达的核受体。TERN-101 激活 FXR 会导致:
调节胆汁酸合成: FXR 激活会抑制胆汁酸的合成,从而减少其在肝脏中的积累.
脂质代谢: FXR 激活会增强脂质代谢,从而减少肝脏脂肪含量.
抗炎和抗纤维化作用: TERN-101 激活 FXR 会减少肝脏的炎症和纤维化.
生化分析
Biochemical Properties
LY2562175 promotes transcriptional activation of human FXR in a cell-based co-transfection assay with an EC50 of 193 nM . It also promotes recruitment of a peptide from the nuclear receptor interaction domain of the coactivator SRC-1 with a relative EC50 of 121 nM . This interaction suggests that this compound may play a role in modulating the activity of FXR and its downstream targets, which include various enzymes, proteins, and other biomolecules involved in lipid metabolism .
Cellular Effects
This compound has been shown to have robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species . This suggests that this compound can influence cell function by modulating lipid metabolism. It may also impact cell signaling pathways and gene expression related to lipid metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic activity on the FXR . By binding to the FXR, this compound can influence the transcription of genes regulated by this receptor, leading to changes in the production of proteins involved in lipid metabolism . This includes changes in gene expression related to the synthesis and transport of bile acids, cholesterol, and triglycerides .
Dosage Effects in Animal Models
In animal models, this compound has been shown to cause a dose-dependent decrease in serum cholesterol and serum triglycerides . At a dose of 10 mg/kg, the decrease in cholesterol with this compound is 80% below vehicle-treated animals, and the decrease in serum triglycerides is 76% from the control group .
Metabolic Pathways
This compound is involved in the modulation of the FXR pathway, which plays a crucial role in the regulation of bile acid synthesis and transport, as well as lipid metabolism
准备方法
TERN-101 的具体合成路线和反应条件是专有的,未公开发布。 据悉,Terns Pharmaceuticals 已经进行了广泛的研究和开发,以优化 TERN-101 的合成和生产 .
化学反应分析
TERN-101 作为一种 FXR 激动剂,主要与肝脏中的法尼醇 X 受体相互作用。该化合物经历了各种生化反应,包括:
激活 FXR: TERN-101 与 FXR 结合并激活它,从而调节胆汁酸合成、脂质代谢、炎症和纤维化.
抑制 7α-羟基-4-胆甾烯-3-酮 (7α-C4): 胆固醇生物合成中的这种中间体在 TERN-101 激活 FXR 后显着减少.
增加成纤维细胞生长因子 19 (FGF19): TERN-101 激活 FXR 会导致 FGF19 的增加,从而调节胆汁酸合成以及葡萄糖和脂质代谢.
相似化合物的比较
TERN-101 的独特之处在于其对肝脏的选择性激活 FXR,这最大程度地减少了全身性 FXR 激活相关的潜在副作用。类似化合物包括:
属性
IUPAC Name |
6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDFHPBGBMWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103500-20-4 | |
| Record name | TERN-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1103500204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERN-101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TERN-101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVA2ZDV3LX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TERN-101 and what is its mechanism of action?
A: TERN-101, also known as LY2562175 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR is a nuclear receptor primarily found in the liver and intestines that plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating FXR, TERN-101 exerts downstream effects such as lowering LDL cholesterol and triglycerides, raising HDL cholesterol, and improving insulin sensitivity. [, ]
Q2: What are the preclinical findings regarding the efficacy of TERN-101 in treating nonalcoholic steatohepatitis (NASH)?
A: Preclinical studies in murine models of NASH have demonstrated that TERN-101 effectively reduces liver steatosis, inflammation, ballooning degeneration, and fibrosis. [, ] These findings suggest that TERN-101 may be a promising therapeutic option for the treatment of NASH.
Q3: What is the pharmacokinetic profile of TERN-101?
A: TERN-101 exhibits favorable pharmacokinetic properties, including sustained target engagement in the liver. [, ] Studies in healthy volunteers revealed that TERN-101 capsules led to a sustained decrease in serum 7α-hydroxy-4-cholesten-3-one, a marker of FXR activation, for up to 24 hours after the last dose. [] This sustained target engagement supports its potential for once-daily dosing in humans.
Q4: What are the different formulations of TERN-101 and how do they differ in terms of bioavailability?
A: TERN-101 has been formulated as both capsules and tablets. [] Pharmacokinetic studies in healthy volunteers showed that TERN-101 tablets had increased bioavailability compared to capsules. [] Specifically, the 24-hour plasma exposure of the 5 mg tablet was similar to that of the 25 mg capsule. []
Q5: Has TERN-101 been investigated in clinical trials for NASH?
A: Yes, TERN-101 has advanced to clinical trials for the evaluation of its safety and efficacy in humans with NASH. [, , , ] Notably, TERN-101 has demonstrated potent target engagement and a favorable exposure-response profile in NASH patients. [] Furthermore, a Phase 2a study (LIFT study) showed that TERN-101 was well-tolerated and demonstrated similar safety and efficacy in NASH patients with and without COVID-19 exposure. []
Q6: What is the safety profile of TERN-101 based on preclinical and clinical data?
A: Preclinical and clinical studies indicate that TERN-101 is generally well-tolerated. [, ] In healthy volunteers, no reports of pruritus, a common side effect of FXR agonists, were observed. [] The LIFT study further supports the favorable safety profile of TERN-101 in NASH patients. []
Q7: Are there any ongoing studies investigating the potential of TERN-101 in combination therapy for NASH?
A: Yes, research is underway to explore the efficacy of TERN-101 in combination with other therapeutic agents for the treatment of NASH. One such study is investigating the combination of TERN-101 with TERN-501, a selective agonist of the thyroid hormone receptor beta (THRβ). [] Preliminary findings suggest that this combination therapy may have synergistic effects in improving NASH outcomes in preclinical models. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
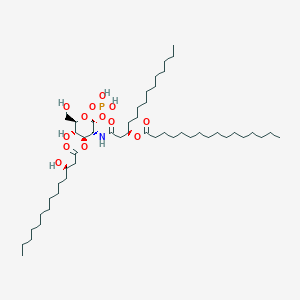

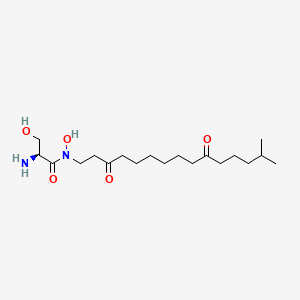

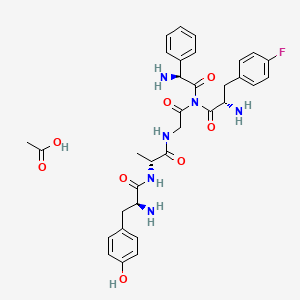
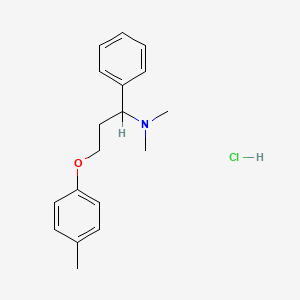
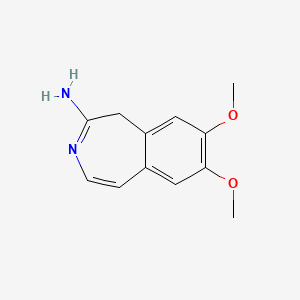
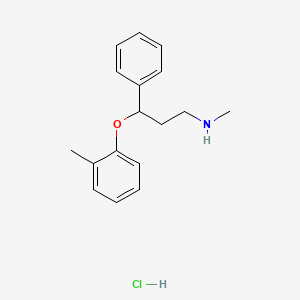

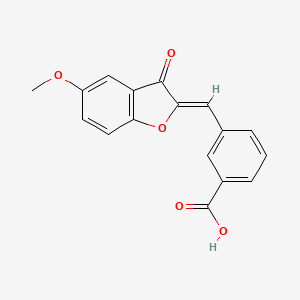
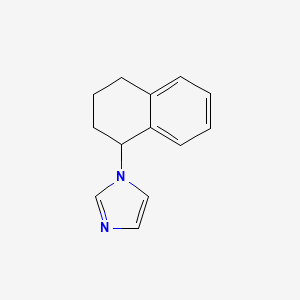
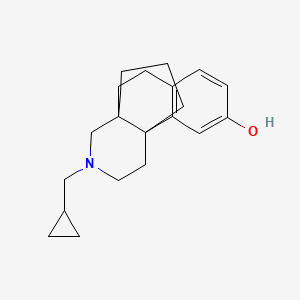

![(2S)-N-[(2R)-1-[[2-[[1-(dimethylamino)-3-phenylpropan-2-yl]-ethylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1675581.png)
